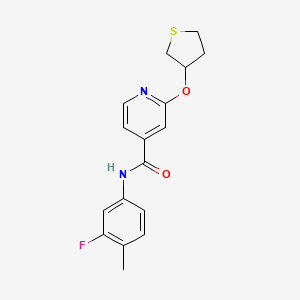
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H14FNOS, with a molecular weight of approximately 251.32 g/mol. The compound features a pyridine ring substituted with a fluorinated aromatic group and a thiolane moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FNOS |
| Molecular Weight | 251.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine structure and introduction of the thiolane group. Common methodologies include:
- Nucleophilic substitution to introduce the thiolane moiety.
- Fluorination at the meta position of the aromatic ring.
- Formation of the carboxamide through reaction with appropriate amine sources.
Biological Mechanisms
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation and survival.
- Receptor Binding : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating immune responses or apoptotic pathways.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Anticancer Activity : Research indicates that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses, suggesting potential applications in treating autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The introduction of fluorine at the 3-position enhances lipophilicity and can improve cellular uptake.
- Thiolane Moiety : This component may influence the compound's reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-11-2-3-13(9-15(11)18)20-17(21)12-4-6-19-16(8-12)22-14-5-7-23-10-14/h2-4,6,8-9,14H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOKXHGNTKLKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














